![molecular formula C23H26N4O3 B13696383 (E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide](/img/structure/B13696383.png)
(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide is a complex organic compound that belongs to the class of azobenzene derivatives Azobenzene compounds are known for their unique photoisomerization properties, which make them valuable in various scientific and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azobenzene Moiety: The synthesis begins with the diazotization of aniline to form a diazonium salt, which is then coupled with a suitable aromatic compound to produce the azobenzene derivative.
Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.
Formation of the Tetrahydropyridine Ring: The protected amine is then subjected to a cyclization reaction to form the tetrahydropyridine ring.
Coupling with Carboxylic Acid: Finally, the tetrahydropyridine derivative is coupled with a carboxylic acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its chemical properties.
Reduction: Reduction reactions can convert the azobenzene moiety to aniline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce aniline derivatives.
Aplicaciones Científicas De Investigación
(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s photoisomerization properties make it useful in studying light-induced biological processes.
Industry: Used in the development of photoresponsive materials and optical data storage devices.
Mecanismo De Acción
The mechanism of action of (E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide involves its ability to undergo photoisomerization. This process involves the conversion between the E and Z isomers upon exposure to light. The molecular targets and pathways involved in this process include the interaction with light-sensitive receptors and the subsequent changes in molecular conformation that affect its chemical behavior.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: A simpler compound with similar photoisomerization properties.
(E)-1-(4-(phenyldiazenyl)phenyl)-1H-pyrrole-2,5-dione: Another azobenzene derivative with a different functional group.
4-(Diphenylamino)phenylboronic acid pinacol ester: An aryl boronic acid ester used in organic synthesis.
Uniqueness
(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide is unique due to its combination of a Boc-protected amine, azobenzene moiety, and tetrahydropyridine ring.
Propiedades
Fórmula molecular |
C23H26N4O3 |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
tert-butyl 4-[(4-phenyldiazenylphenyl)carbamoyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C23H26N4O3/c1-23(2,3)30-22(29)27-15-13-17(14-16-27)21(28)24-18-9-11-20(12-10-18)26-25-19-7-5-4-6-8-19/h4-13H,14-16H2,1-3H3,(H,24,28) |
Clave InChI |
QLJUOWBSQUFYGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(=CC1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


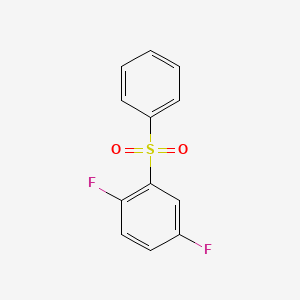
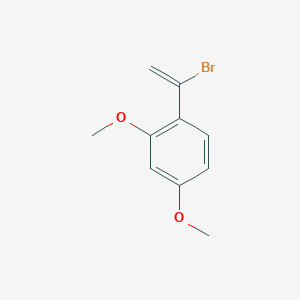
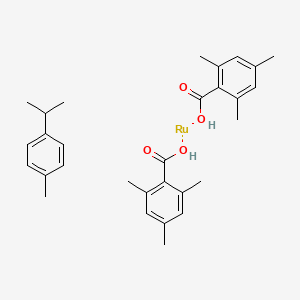

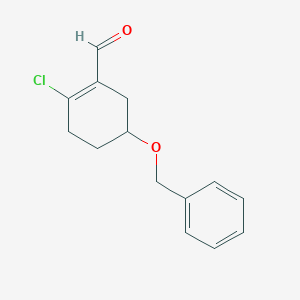
![Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate](/img/structure/B13696313.png)

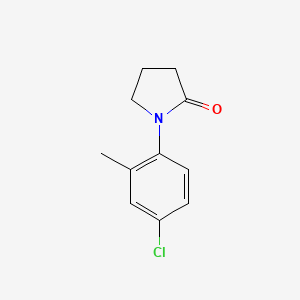
![3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13696349.png)

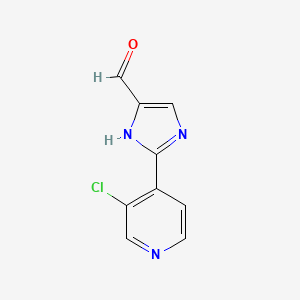
![7-Benzyl-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine](/img/structure/B13696374.png)

![3-methyl-2H-benzo[h]chromen-2-one](/img/structure/B13696385.png)
